

# N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine: A Technical Overview

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## Compound of Interest

Compound Name: *N*-(3,4-dimethoxyphenethyl)formamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical constants, synthesis, and available analytical information for N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine. This compound, also known as N-formylhomoveratrylamine, is recognized as a significant impurity in the manufacturing of the antipsychotic drug Tetrabenazine.<sup>[1][2]</sup> This guide is intended to serve as a valuable resource for researchers involved in synthetic chemistry, quality control, and drug development.

## Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine is presented below. These constants are essential for the compound's identification, handling, and use in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>3</sub>	[1][3]
Molecular Weight	209.24 g/mol	[1][3][4]
CAS Number	14301-36-1	[1][4]
Melting Point	34-35 °C	[3]
Boiling Point	210-212 °C at 1 Torr	[3]
IUPAC Name	N-[2-(3,4-dimethoxyphenyl)ethyl]formamide	[4]
Synonyms	N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, N-Formylhomoveratrylamine, N-(3,4-Dimethoxyphenethyl)formamide	[3][4]

## Synthesis Protocols

The N-formylation of 2-(3,4-dimethoxyphenyl)ethylamine is a key transformation for obtaining the title compound. Several synthetic routes have been reported, primarily involving the reaction of the parent amine with a formylating agent. Below are detailed experimental protocols for two common methods.

### N-Formylation using Formic Acid

This method represents a classical approach to N-formylation, utilizing formic acid as the formylating agent in a dehydrating environment.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) and toluene.

- **Reagent Addition:** Add 85% aqueous formic acid (1.0-1.2 equivalents) to the stirred solution.
- **Reaction Conditions:** Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-9 hours.
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. The resulting crude product is often of sufficient purity for many applications. If further purification is required, it can be achieved by column chromatography on silica gel.

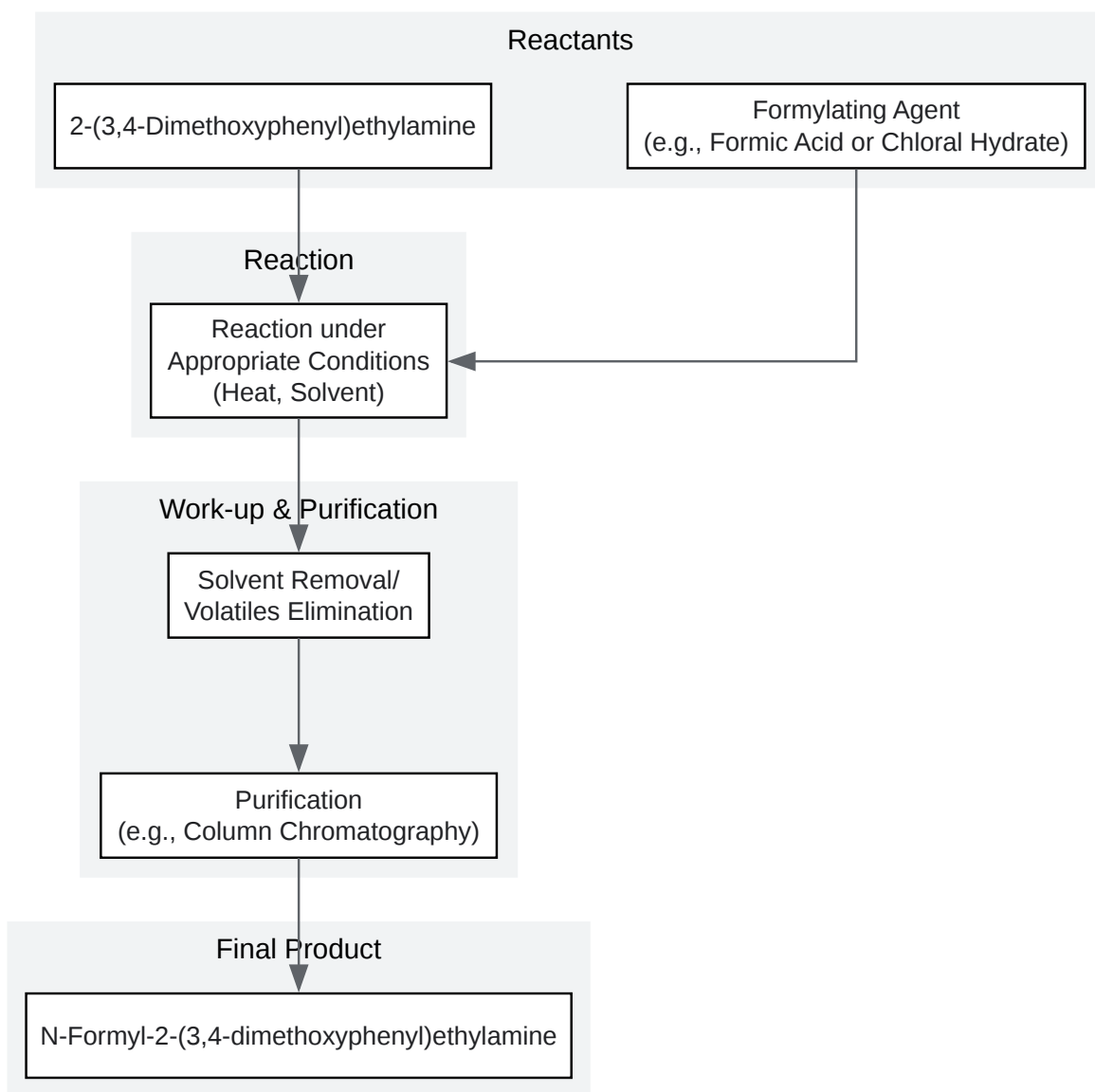
## N-Formylation using Chloral Hydrate

This alternative method employs chloral hydrate as the formylating agent in a neat reaction mixture at elevated temperatures.

### Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, thoroughly mix 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) and chloral hydrate (1.1 equivalents).
- **Reaction Conditions:** Heat the mixture to 120 °C with stirring for 20 minutes.
- **Removal of Volatiles:** After the initial heating period, increase the oil bath temperature to 140 °C and apply a water jet vacuum to remove volatile components, such as chloroform and water.
- **Product Isolation:** The remaining oil is the crude N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine. The original protocol suggests that this product can be used in subsequent steps without further purification.

## General Workflow for N-Formylation



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Caption: A generalized workflow for the synthesis of N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine.

## Analytical Data

Despite a thorough search of available scientific literature and chemical databases, experimentally obtained spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) for N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine are not readily available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis. For reference, spectral data for the parent amine, 2-(3,4-dimethoxyphenyl)ethylamine, and other related N-formylated compounds are available in various databases and can be used for comparative purposes.

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the involvement of N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine in any signaling pathways. Its primary significance in the literature is as a process-related impurity in the synthesis of Tetrabenazine. [1][2] Further research is required to elucidate any potential pharmacological or toxicological properties of this compound.

## Conclusion

This technical guide provides a summary of the known physical constants and synthetic methodologies for N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine. While detailed experimental and biological data are currently limited, this document serves as a foundational resource for scientists and researchers working with this compound. The provided synthesis protocols offer a starting point for its preparation, which is crucial for the generation of analytical standards and for enabling further investigation into its properties and potential biological effects.

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## References

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- 4. N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | C<sub>11</sub>H<sub>15</sub>NO<sub>3</sub> | CID 84337 - PubChem [pubchem.ncbi.nlm.nih.gov]
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